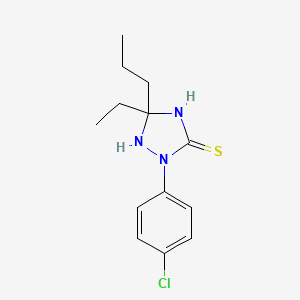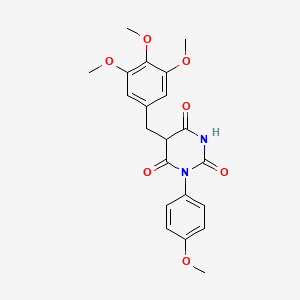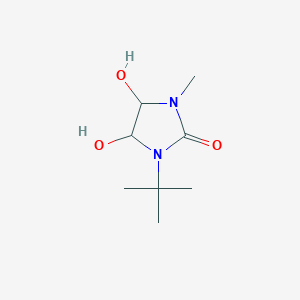![molecular formula C17H15N7 B11086663 2-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-tetrazole](/img/structure/B11086663.png)
2-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole is a complex organic compound that belongs to the class of triazole and tetrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development. The unique structure of this compound, which includes both triazole and tetrazole rings, makes it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole typically involves a multi-step process. One common method is the click reaction, which is a copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is known for its high efficiency and selectivity. The general procedure involves the following steps:
Preparation of Benzyl Azide: Benzyl azide is prepared by reacting benzyl bromide with sodium azide in an aqueous medium.
Click Reaction: The benzyl azide is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Formation of Tetrazole Ring: The triazole intermediate is further reacted with hydrazoic acid or its derivatives under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or tetrazole rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal ions and enhance catalytic activity.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, such as copper(I), and stabilize them, enhancing their catalytic activity in various chemical reactions. Additionally, the triazole and tetrazole rings can interact with biological macromolecules, inhibiting enzyme activity or modulating protein function.
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A similar compound with three triazole rings, used as a ligand in coordination chemistry.
1-Benzyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.
5-Phenyl-2H-tetrazole: A tetrazole derivative with applications in medicinal chemistry.
Uniqueness
2-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-1,2,3,4-tetrazole is unique due to the presence of both triazole and tetrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H15N7 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[(1-benzyltriazol-4-yl)methyl]-5-phenyltetrazole |
InChI |
InChI=1S/C17H15N7/c1-3-7-14(8-4-1)11-23-12-16(18-21-23)13-24-20-17(19-22-24)15-9-5-2-6-10-15/h1-10,12H,11,13H2 |
InChI Key |
YGOIQOMWJHTXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CN3N=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone](/img/structure/B11086592.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11086604.png)
![N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086607.png)
![ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate](/img/structure/B11086610.png)
![7-methyl-3-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11086615.png)
![methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11086627.png)
![(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone](/img/structure/B11086639.png)

![11-(3-iodophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086644.png)
![Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11086645.png)
![2,6-dibromo-4-[(E)-(morpholin-4-ylimino)methyl]phenol](/img/structure/B11086648.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl {[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}carbamate](/img/structure/B11086661.png)
